

Gadopiclesol relaxivity compared to other macrocyclic GBCAs

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Compound of Interest

Compound Name: Gadopiclesol

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An In-depth Technical Guide to the Relaxivity of **Gadopiclesol** Compared to Other Macrocyclic GBCAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

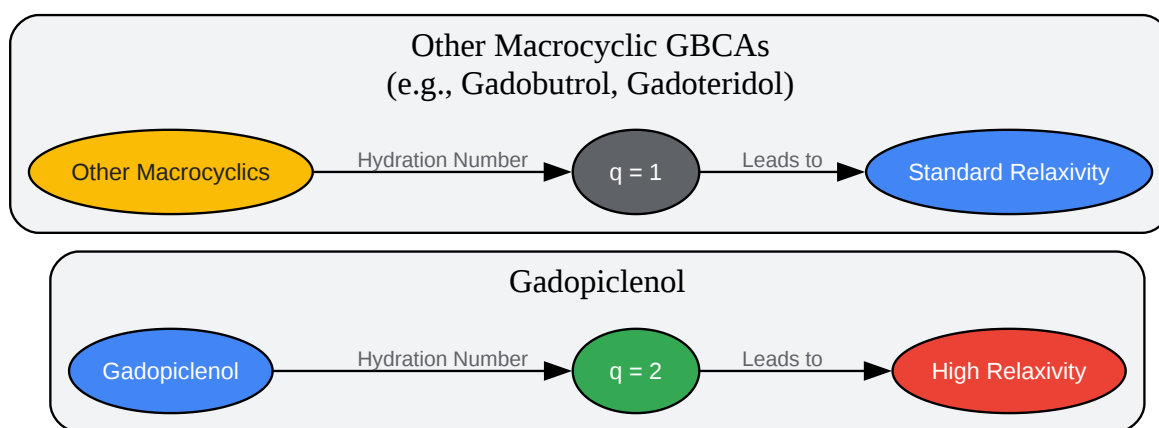
Gadopiclesol (marketed as Elucirem™ and Vueway®) is a novel macrocyclic, gadolinium-based contrast agent (GBCA) engineered for high relaxivity and stability.[1][2] Its development was driven by the need to reduce gadolinium exposure in patients while maintaining or enhancing diagnostic efficacy in magnetic resonance imaging (MRI).[1] This guide provides a detailed comparison of the relaxivity of **gadopiclesol** with other commercially available macrocyclic GBCAs, outlines the experimental protocols for these measurements, and visually represents key concepts and workflows.

The key distinguishing feature of **gadopiclesol** is its molecular structure, which allows for a hydration number (q) of 2, meaning two water molecules can directly coordinate with the gadolinium ion.[3][4] This is a significant departure from other macrocyclic GBCAs like gadobutrol, gadoteridol, and gadoterate meglumine, which have a hydration number of 1.[4] This structural difference is a primary contributor to **gadopiclesol**'s significantly higher relaxivity.[4][5]

Molecular Basis of Enhanced Relaxivity

The relaxivity of a GBCA is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons in its vicinity. Higher relaxivity allows for better contrast enhancement at lower doses. The high relaxivity of **gadopiclenol** is attributed to its unique molecular structure based on a pycnen macrocycle.[3][6]

The relationship between the molecular structure of GBCAs and their relaxivity is a key area of study. The following diagram illustrates the fundamental difference between **gadopiclenol** and other macrocyclic GBCAs that leads to its enhanced relaxivity.



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Figure 1: Structural basis for **gadopiclenol**'s high relaxivity.

Quantitative Comparison of Relaxivity

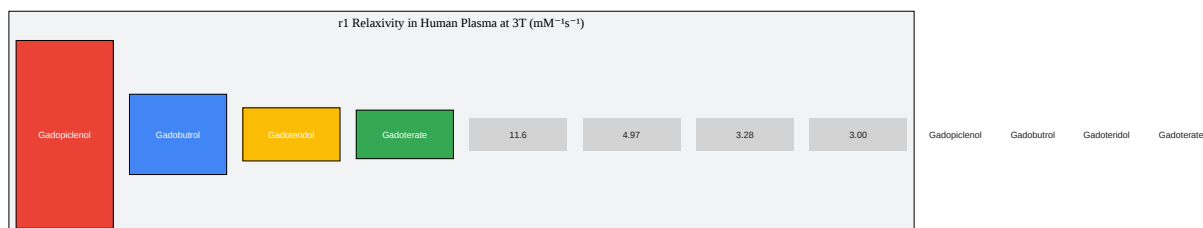
The longitudinal (r1) and transverse (r2) relaxivities are crucial parameters for characterizing the performance of GBCAs. **Gadopiclenol** consistently demonstrates significantly higher r1 relaxivity compared to other macrocyclic agents across various magnetic field strengths and in different media.

Table 1: Longitudinal Relaxivity (r1) of Macrocyclic GBCAs

Contrast Agent	r_1 ($\text{mM}^{-1}\text{s}^{-1}$) in Human Plasma/Serum at 37°C	r_1 ($\text{mM}^{-1}\text{s}^{-1}$) in Human Whole Blood at 37°C	r_1 ($\text{mM}^{-1}\text{s}^{-1}$) in Water at 37°C
Gadopiclenol	12.8 (1.5T)[1], 11.6 (3T)[1][3]	Not extensively reported	12.2 (1.41T)[3][7]
Gadobutrol	4.78 (1.5T)[8], 4.97 (3T)[8]	4.6 (1.5T)[9], 4.5 (3T)[9]	Not specified in provided results
Gadoteridol	3.80 (1.5T)[10], 3.28 (3T)[10]	4.4 (1.5T)[9], 3.5 (3T)[9]	Not specified in provided results
Gadoterate Meglumine	3.32 (1.5T)[10], 3.00 (3T)[10]	3.9 (1.5T)[9], 3.4 (3T)[9]	Not specified in provided results

Note: Magnetic field strengths are specified in parentheses. Values are presented as mean \pm standard deviation where available.

The following diagram provides a visual comparison of the r_1 relaxivity of these agents in human plasma at 3T.

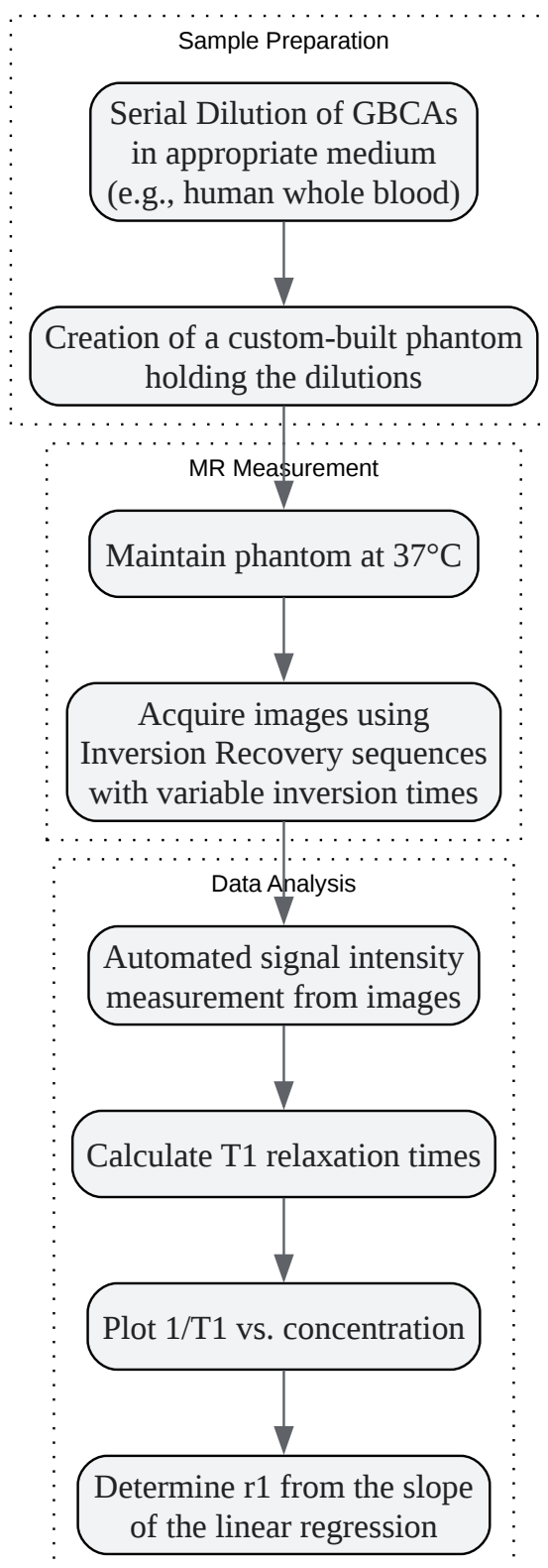


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Figure 2: Comparative r_1 relaxivity at 3T.

Experimental Protocols for Relaxivity Measurement

The determination of r_1 and r_2 relaxivities is a precise process involving several key steps. The general workflow is outlined below.



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Figure 3: Experimental workflow for relaxivity determination.

Detailed Methodology

- Preparation of Phantoms:
 - Gadolinium-based contrast agents are serially diluted to achieve a range of concentrations (e.g., 0.0625 to 4 mmol/L) in the desired medium, such as human whole blood or plasma. [\[9\]](#)[\[11\]](#)
 - These dilutions are placed in air-tight cylindrical tubes within a custom-built phantom.[\[9\]](#) [\[11\]](#) The phantom is often immersed in water to maintain a stable temperature.[\[11\]](#)
- MRI Acquisition:
 - The phantom is maintained at a physiological temperature of $37 \pm 0.5^{\circ}\text{C}$ using a heat-circulating system and monitored with an MR-compatible temperature probe.[\[11\]](#)
 - T1 relaxation times are measured by acquiring images using an inversion recovery turbo spin echo (IR-TSE) pulse sequence with multiple, variable inversion times (TIs).[\[8\]](#) TIs may range from as short as 23 ms to as long as 10 seconds to accurately capture the relaxation curve.[\[8\]](#)[\[9\]](#)[\[11\]](#)
 - Measurements are performed on clinical or research MRI scanners at relevant field strengths (e.g., 1.5T, 3T, 7T).[\[8\]](#)[\[9\]](#)
- Data Analysis and Relaxivity Calculation:
 - Signal intensity from the regions of interest corresponding to each dilution tube is measured from the acquired images.[\[9\]](#)[\[11\]](#) This process can be automated using custom software (e.g., in MATLAB).[\[9\]](#)[\[11\]](#)
 - The T1 relaxation time for each concentration is calculated by fitting the signal intensity data from the variable TI acquisitions to the inversion recovery signal equation.[\[11\]](#)
 - The relaxation rate ($1/T1$) is then plotted against the GBCA concentration.[\[12\]](#)
 - The longitudinal relaxivity ($r1$) is determined from the slope of the linear regression of this plot, typically using a least-squares fitting method.[\[12\]](#)

Clinical Implications and Conclusion

The significantly higher relaxivity of **gadopiclenol** allows for a reduction in the administered gadolinium dose without compromising diagnostic image quality.[1][7] Clinical trials have demonstrated that **gadopiclenol** at half the standard dose (0.05 mmol/kg) provides non-inferior lesion visualization compared to a full dose (0.1 mmol/kg) of gadobutrol.[1][4][13] This has important implications for patient safety, particularly for individuals requiring multiple contrast-enhanced MRI scans, by reducing the total gadolinium exposure.[5]

In conclusion, **gadopiclenol** represents a significant advancement in the field of MRI contrast agents. Its unique molecular structure, with a hydration number of two, results in a two- to three-fold increase in r_1 relaxivity compared to other macrocyclic GBCAs.[2][4][7] This superior efficiency allows for a lower administered dose, aligning with the medical community's goal of minimizing gadolinium exposure while maintaining high diagnostic performance. The robust experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of GBCAs.

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